
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid
説明
“4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid” is a chemical compound with the molecular formula C11H12N4O2 . It is a compound that has been synthesized and studied for its potential applications .
Synthesis Analysis
The synthesis of this compound involves the formation of two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” includes a phenyl group attached to a tetrazolyl group, which is further attached to a butanoic acid group . The exact structure analysis is not available in the current resources.科学的研究の応用
Building Blocks in Synthesis of Heterocycles
The reactivity of certain compounds similar to 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid makes them valuable in the synthesis of heterocyclic compounds. These building blocks facilitate the generation of a wide range of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. This utility underscores the importance of such compounds in organic synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from various precursors (Gomaa & Ali, 2020).
Pharmacophore in Medicinal Chemistry
Tetrazole moieties, closely related to the functional group in this compound, have emerged as significant pharmacophores in medicinal chemistry. Their incorporation into drug molecules has been linked to a broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The bioisosteric replacement of carboxylic acids with tetrazoles in drugs can enhance lipophilicity and bioavailability while reducing side effects, making tetrazole-containing compounds crucial in the development of new therapeutic agents (Patowary, Deka, & Bharali, 2021).
Catalyst in Organic Synthesis
Metal cation-exchanged clays have been used as catalysts for organic syntheses, including those involving compounds similar to this compound. These catalysts are utilized for various synthesis processes, such as Friedel-Crafts alkylation, demonstrating the importance of such acid derivatives in facilitating selective and efficient chemical transformations. The ability to regenerate and reuse these clay catalysts further emphasizes their value in sustainable chemical processes (Tateiwa & Uemura, 1997).
作用機序
Target of Action
The primary target of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation. It is involved in cell differentiation, apoptosis, and autophagy.
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms two or more hydrogen bonds with amino acids in the active pockets of the protein . This interaction results in significant binding energy, indicating a strong affinity between the compound and its target .
Biochemical Pathways
Given its target, it is likely involved in pathways related to stress response, inflammation, cell differentiation, apoptosis, and autophagy .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound suggest good bioavailability . The tetrazole moiety in the compound can boost lipophilicity, enhancing bioavailability, and reducing negative effects .
Result of Action
The compound has shown significant cytotoxic effects, with IC50 values close to that of the standard drug . This suggests that the compound could potentially be used as a drug for treating diseases related to its target, such as inflammation and cancer .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For example, the activation barrier of the compound can be overcome under heating conditions .
特性
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-10(17)7-4-8-15-13-11(12-14-15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRYMQSWEWOMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287979 | |
| Record name | 5-Phenyl-2H-tetrazole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21054-69-3 | |
| Record name | 5-Phenyl-2H-tetrazole-2-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21054-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-2H-tetrazole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)
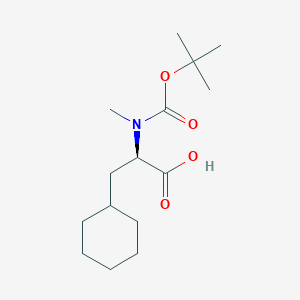
![N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B3340005.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B3340010.png)
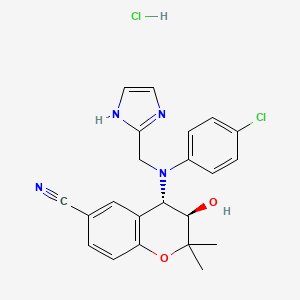
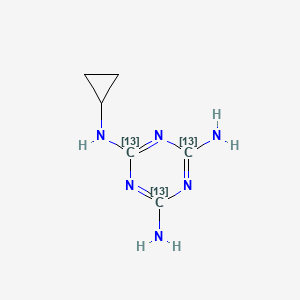
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)
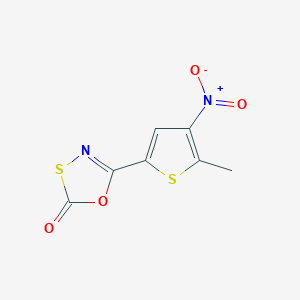
![[4-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B3340041.png)

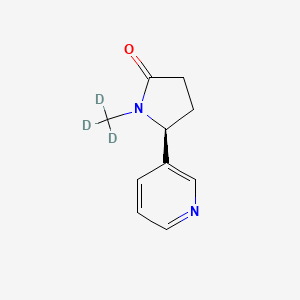

![methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate](/img/structure/B3340051.png)